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Compound of Interest

Compound Name: 1-Phenyl-2-butyn-1-ol

Cat. No.: B8374369 Get Quote

1-Phenyl-2-butyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Phenyl-2-butyn-1-ol is a secondary propargylic alcohol with the chemical formula C₁₀H₁₀O.

Its structure, featuring a phenyl group and a butynyl chain attached to a hydroxyl-bearing

carbon, makes it a versatile building block in organic synthesis. The presence of the hydroxyl

group and the carbon-carbon triple bond allows for a variety of chemical transformations,

positioning it as a valuable intermediate in the synthesis of more complex molecules, including

potential pharmaceutical agents. This technical guide provides a comprehensive overview of

the known physical and chemical properties of 1-Phenyl-2-butyn-1-ol, detailed experimental

protocols for its synthesis based on analogous compounds, and an exploration of its potential,

yet currently undocumented, biological activities.

Physical and Chemical Properties
While specific experimental data for 1-Phenyl-2-butyn-1-ol is limited in publicly available

literature, its properties can be estimated based on computed data and comparison with its

lower homolog, 1-phenyl-2-propyn-1-ol.

Table 1: Physical and Chemical Properties of 1-Phenyl-2-butyn-1-ol and Related Compounds
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Property
1-Phenyl-2-butyn-1-ol
(Computed)

1-Phenyl-2-propyn-1-ol
(Experimental)

Molecular Formula C₁₀H₁₀O[1] C₉H₈O[2]

Molecular Weight 146.19 g/mol [1] 132.16 g/mol [2]

CAS Number 32398-66-6[1] 4187-87-5[2]

Melting Point Not available 22-23 °C[2]

Boiling Point Not available 135-136 °C at 13 mmHg[2]

Density Not available 1.087 g/mL at 25 °C[2]

Refractive Index Not available n20/D 1.549[2]

Solubility Insoluble in water (predicted) Soluble in methanol[2]

XLogP3 1.9[1] Not available

Hydrogen Bond Donor Count 1[1] 1

Hydrogen Bond Acceptor

Count
1[1] 1

Spectral Data:

¹³C NMR and GC-MS data for 1-Phenyl-2-butyn-1-ol are indicated to be available in the

PubChem database.[1]

Experimental Protocols
Synthesis of 1-Phenyl-2-butyn-1-ol
A specific, detailed experimental protocol for the synthesis of 1-Phenyl-2-butyn-1-ol is not

readily available in the reviewed literature. However, a reliable synthesis can be adapted from

the well-documented preparation of its close analog, 1-phenyl-2-propyn-1-ol, by substituting

acetylene with 1-butyne or its corresponding Grignard reagent. The following is a

representative protocol based on this analogy.[3]

Reaction Scheme:
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Caption: Synthesis of 1-Phenyl-2-butyn-1-ol via Grignard Reaction.

Materials:

Benzaldehyde

1-Butyne

Ethylmagnesium bromide (or magnesium turnings and ethyl bromide)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate

Petroleum ether

Procedure:

Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask

equipped with a reflux condenser and under an inert atmosphere (e.g., argon), prepare

butynylmagnesium bromide. This can be achieved by bubbling 1-butyne through a solution of

ethylmagnesium bromide in anhydrous THF at 0 °C, or by the reaction of 1-butyne with a

Grignard reagent prepared in situ from magnesium turnings and ethyl bromide.
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Reaction with Benzaldehyde: To the freshly prepared butynylmagnesium bromide solution in

THF at 0 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

Reaction Monitoring and Work-up: Allow the reaction mixture to stir at 0 °C for one hour and

then let it warm to room temperature, stirring for an additional 6-19 hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC). Upon completion,

quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude product can be purified by silica gel column chromatography

using a mixture of petroleum ether and ethyl acetate as the eluent to afford 1-phenyl-2-
butyn-1-ol.[3]

Chemical Reactivity
The chemical reactivity of 1-Phenyl-2-butyn-1-ol is dictated by its two primary functional

groups: the secondary alcohol and the internal alkyne.

1. Reactions of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-2-

butyn-1-one, using standard oxidizing agents.

Esterification and Etherification: The hydroxyl group can undergo esterification with

carboxylic acids or their derivatives, and etherification with alkyl halides under basic

conditions.

2. Reactions of the Alkyne Group:

Reduction: The triple bond can be partially reduced to a cis- or trans-alkene, or fully reduced

to an alkane, depending on the choice of catalyst and reaction conditions.

Meyer-Schuster Rearrangement: Like other propargyl alcohols, 1-phenyl-2-butyn-1-ol can

undergo acid-catalyzed rearrangement to form an α,β-unsaturated ketone.
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Cyclization Reactions: The alkyne functionality can participate in various cyclization reactions

to form heterocyclic compounds, which are of significant interest in medicinal chemistry.

Logical Workflow for Chemical Transformations:

1-Phenyl-2-butyn-1-ol

Oxidation Reduction Meyer-Schuster
Rearrangement Cyclization

1-Phenyl-2-butyn-1-one 1-Phenyl-2-buten-1-ol 1-Phenyl-butan-1-ol α,β-Unsaturated Ketone Heterocyclic Compound

Click to download full resolution via product page

Caption: Potential Chemical Transformations of 1-Phenyl-2-butyn-1-ol.

Potential Biological Activity and Future Directions
There is currently no specific information available in the scientific literature regarding the

biological activity or pharmacological properties of 1-Phenyl-2-butyn-1-ol. However, the

broader class of aryl propargyl alcohols has been investigated for various biological activities.

For instance, some propargyl alcohols and their derivatives have been explored for their

potential as anticancer agents. The structural motifs present in 1-Phenyl-2-butyn-1-ol, namely

the phenyl ring and the propargylic alcohol, are found in a variety of biologically active

molecules.

Hypothetical Signaling Pathway Involvement:

Given the lack of direct evidence, any discussion of signaling pathway involvement is purely

speculative. However, based on the activities of other structurally related compounds, one

could hypothesize potential interactions with pathways involved in cell proliferation or

apoptosis. For example, some small molecules containing aromatic and alcohol functionalities
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have been shown to interact with protein kinases or other enzymes involved in cellular

signaling.

Workflow for Biological Evaluation:

To elucidate the potential biological activity of 1-Phenyl-2-butyn-1-ol, a systematic screening

approach would be necessary.

1-Phenyl-2-butyn-1-ol

In Vitro Screening
(e.g., cell viability assays,
enzyme inhibition assays)

Hit Identification

Lead Optimization
(Structure-Activity Relationship)

In Vivo Studies
(Animal Models)

Preclinical Development

Click to download full resolution via product page

Caption: A General Workflow for the Biological Evaluation of 1-Phenyl-2-butyn-1-ol.
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Future research should focus on the synthesis of 1-Phenyl-2-butyn-1-ol and its derivatives,

followed by a comprehensive evaluation of their biological activities. This could include

screening against a panel of cancer cell lines, testing for antimicrobial activity, and investigating

their effects on key enzymes and signaling pathways. Such studies would be instrumental in

determining the potential of this compound as a lead for drug discovery.

Conclusion
1-Phenyl-2-butyn-1-ol is a chemical entity with significant potential as a synthetic

intermediate. While its physical and chemical properties are not yet fully characterized

experimentally, reasonable estimations can be made based on computational data and

analogous compounds. The primary challenge and opportunity for future research lie in the

exploration of its biological activities. A systematic investigation into its pharmacological profile

could unveil novel therapeutic applications for this and related propargyl alcohols, thereby

contributing to the development of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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